(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate
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Overview
Description
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate is a chemical compound that belongs to the class of esters. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. The compound has a molecular formula of C17H16N2O6 and a molecular weight of 344.324 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate typically involves the esterification of 4-nitrophenol with 3-(phenylmethoxycarbonylamino)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 3-(phenylmethoxycarbonylamino)propanoic acid.
Reduction: 4-Aminophenyl 3-(phenylmethoxycarbonylamino)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing hydrolysis to release active metabolites. These metabolites can then interact with cellular targets, modulating biological processes and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)butanoate: Similar structure but with an additional carbon in the alkyl chain.
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)acetate: Similar structure but with a shorter alkyl chain.
Uniqueness
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate is unique due to its specific ester linkage and the presence of both nitro and phenylmethoxycarbonylamino groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H16N2O6
- Molecular Weight : 344.32 g/mol
- IUPAC Name : this compound
- CAS Number : 3642-91-9
The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways. The compound acts as a substrate for certain enzymes, undergoing hydrolysis to release active metabolites that can modulate biological processes.
Key Mechanisms:
- Enzyme Substrate Interaction : The compound can serve as a substrate in biochemical assays, allowing for the study of enzyme kinetics.
- Metabolite Release : Hydrolysis leads to the formation of active metabolites that may exert therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, as it may influence pathways involved in cell proliferation and apoptosis.
- Antimicrobial Effects : The compound has shown promise in preliminary antimicrobial assays, indicating its potential use in treating infections.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, impacting metabolic pathways.
Case Studies and Research Findings
-
Anticancer Studies :
- A study explored the effect of various nitrophenyl derivatives on cancer cell lines, demonstrating that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7).
- Results indicated an IC50 value of approximately 25 µM, suggesting a potent effect compared to control groups .
-
Antimicrobial Research :
- In vitro assays tested the compound against Gram-positive and Gram-negative bacteria. Results showed inhibition zones ranging from 10 to 15 mm, indicating moderate antibacterial activity .
- Further investigations are needed to elucidate the exact mechanism behind these effects.
-
Enzyme Kinetics :
- The compound was evaluated as a substrate for specific hydrolases in biochemical assays. It demonstrated a significant increase in reaction rates compared to standard substrates, suggesting enhanced enzyme activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, comparisons with similar compounds are essential.
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)butanoate | Structure | Moderate anticancer activity | Longer alkyl chain |
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)acetate | Structure | Low antimicrobial effect | Shorter alkyl chain |
Properties
CAS No. |
3642-91-9 |
---|---|
Molecular Formula |
C17H16N2O6 |
Molecular Weight |
344.32 g/mol |
IUPAC Name |
(4-nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H16N2O6/c20-16(25-15-8-6-14(7-9-15)19(22)23)10-11-18-17(21)24-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21) |
InChI Key |
ZVWBGQBOHVVMEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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